The synthesis of 3-[1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(3-ethoxyphenyl)acrylamide is achieved through a multi-step process starting with tert-butyl 3-oxobutanoate. The synthesis involves 8 steps, utilizing mild reaction conditions, making it suitable for laboratory-scale production.
The molecular structure of 3-[1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(3-ethoxyphenyl)acrylamide has been confirmed through techniques such as 1H-NMR (proton nuclear magnetic resonance) and ESI-MS (electrospray ionization mass spectrometry). The specific structural details, such as bond lengths, bond angles, and spatial arrangement of atoms within the molecule, may be available in the original research articles, but this information was not provided in the abstracts.
3-[1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(3-ethoxyphenyl)acrylamide exhibits its inhibitory effect on the SARS-CoV-2 3CL protease by directly binding to the active site of the enzyme. This binding interaction disrupts the protease's ability to cleave viral polyproteins, which are essential for viral replication.
The primary application of 3-[1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(3-ethoxyphenyl)acrylamide lies in its potential as a therapeutic agent against COVID-19. It has been identified as a potential inhibitor of the SARS-CoV-2 3CL protease, a key enzyme involved in viral replication. This inhibitory activity suggests that the compound could be further explored as a lead compound for the development of antiviral drugs against COVID-19.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4